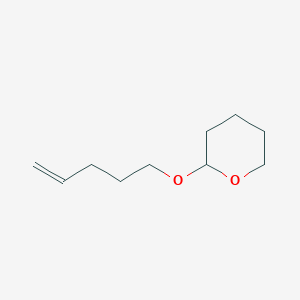

2H-Pyran, tetrahydro-2-(4-pentenyloxy)-

Descripción general

Descripción

“2H-Pyran, tetrahydro-2-(4-pentenyloxy)-” is a chemical compound with the molecular formula C10H16O2 . It is used as a reagent in the synthesis of (+)-Citrafungin A, an alkyl citrate compound that acts as a geranylgeranyltransferase (GGTase) inhibitor and also exhibits antifungal activity .

Synthesis Analysis

This compound is used as a reagent in the synthesis of (+)-Citrafungin A . Unfortunately, the specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The pyran ring is tetrahydro, meaning it contains four hydrogen atoms. Attached to the pyran ring is a pentenyloxy group .Chemical Reactions Analysis

As a reagent, this compound participates in the synthesis of (+)-Citrafungin A . The specific chemical reactions involving this compound are not detailed in the available resources.Physical and Chemical Properties Analysis

This compound has a molecular weight of 168.23 . It has a boiling point of 40-45 °C at 0.03 mmHg and a melting point of 84-88 °C . The density of this compound is 0.968 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Organic Laboratory Exercise

- The compound has been used in the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, demonstrating Markownikov Addition and the formation of a THP-ether protecting group. This process is used as an introductory organic laboratory exercise, offering insights into modern synthetic methodology and advanced NMR phenomena (Brisbois et al., 1997).

Reactions and Complex Formation

- The compound has been synthesized for reactions with iodine, leading to its diiodo derivative. Additionally, it's used in the formation of complexes with metals like Ru(II), Cu(I), and Hg(II), contributing to the study of coordination chemistry and molecular structure (Singh et al., 2001).

Precursor for Synthesis of Aromatic Compounds

- 2H-Pyran-2-ones, including derivatives of 2H-Pyran, are precursors for the synthesis of various aromatic and heterocyclic compounds. This highlights the compound's role in facilitating the synthesis of functionally diverse chemical entities (Singh et al., 2007).

Pyrolysis Studies

- The gas-phase pyrolysis of derivatives of 2H-Pyran has been studied to understand kinetics and mechanisms. This research contributes to the broader field of reaction kinetics and thermodynamics in organic chemistry (Álvarez-Aular et al., 2018).

Catalysis and Isomerization

- The compound is involved in Rh-catalyzed isomerization and intramolecular redox reactions, showcasing its utility in catalysis and the study of reaction mechanisms (Shikanai et al., 2009).

Green Chemistry Applications

- It is used in green chemistry for the synthesis of polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives, indicating its relevance in environmentally friendly chemical processes (Magyar & Hell, 2018).

Bioactive Compound Synthesis

- Derivatives of 2H-Pyran have been isolated from natural sources like marine biota, showing potential in the development of bioactive compounds with antioxidant and anti-inflammatory properties (Joy & Chakraborty, 2017).

Educational Applications

- The compound is used in undergraduate organic laboratory projects to synthesize derivatives, demonstrating practical applications in chemical education (Dintzner et al., 2012).

Mecanismo De Acción

Target of Action:

The primary target of 2-pent-4-enoxyoxane is chymotrypsin-like elastase family member 2A (CELA2A). This enzyme plays a crucial role in protein digestion and tissue remodeling in humans . By interacting with CELA2A, 2-pent-4-enoxyoxane modulates proteolytic processes and potentially affects cellular homeostasis.

Action Environment:

Environmental factors, such as pH, temperature, and coexisting molecules, influence 2-pent-4-enoxyoxane’s stability and efficacy. For instance, variations in pH may alter its solubility and interaction with CELA2A.

: DrugBank: 2-(2-HYDROXY-CYCLOPENTYL)-PENT-4-ENAL : Design, synthesis, antiviral bioactivities and interaction mechanisms of penta-1,4-diene-3-one oxime ether derivatives

Propiedades

IUPAC Name |

2-pent-4-enoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJZBRLPMYBWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437439 | |

| Record name | 2H-Pyran, tetrahydro-2-(4-pentenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64841-44-7 | |

| Record name | 2H-Pyran, tetrahydro-2-(4-pentenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)